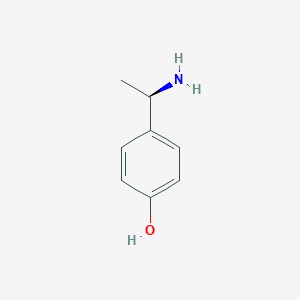

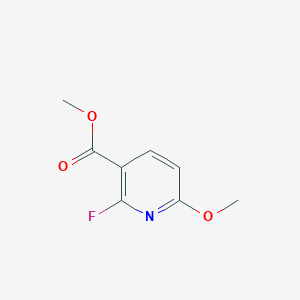

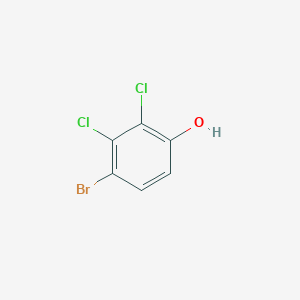

![molecular formula C13H10N2 B181562 2-フェニルイミダゾ[1,2-a]ピリジン CAS No. 4105-21-9](/img/structure/B181562.png)

2-フェニルイミダゾ[1,2-a]ピリジン

概要

説明

2-Phenylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and other fields. The structure of 2-Phenylimidazo[1,2-a]pyridine consists of a fused imidazole and pyridine ring system with a phenyl group attached at the 2-position.

科学的研究の応用

2-Phenylimidazo[1,2-a]pyridine has a wide range of scientific research applications:

Medicinal Chemistry: It has been studied for its potential as an antiviral, antibacterial, antifungal, and anti-inflammatory agent.

Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its luminescent properties.

Imaging Agents: Radioiodinated derivatives of 2-Phenylimidazo[1,2-a]pyridine have been developed as imaging agents for detecting amyloid plaques in Alzheimer’s disease.

作用機序

Target of Action

The primary target of 2-Phenylimidazo[1,2-a]pyridine is β-amyloid (Aβ) plaques in Alzheimer’s disease (AD) . These plaques are aggregates of proteins that form in the spaces between nerve cells and are a hallmark of AD .

Mode of Action

2-Phenylimidazo[1,2-a]pyridine interacts with its targets through binding experiments in vitro . The compound has been shown to selectively label Aβ-plaques in brain tissue . This interaction results in changes that can be visualized through imaging, aiding in the diagnosis and study of AD .

Biochemical Pathways

The compound’s ability to bind to aβ plaques suggests it may influence the aggregation of these proteins

Pharmacokinetics

Studies have shown that the compound demonstrates good in vivo stability . This stability suggests that the compound may have suitable bioavailability for its intended use as an imaging agent .

Result of Action

The primary result of 2-Phenylimidazo[1,2-a]pyridine’s action is its ability to label Aβ plaques in the brain tissue of an AD mouse model . This labeling allows for the non-invasive imaging of these plaques, providing a valuable tool for the study and diagnosis of AD .

Action Environment

The action of 2-Phenylimidazo[1,2-a]pyridine can be influenced by various environmental factors. For instance, the compound exhibits stronger luminescence in the solid state compared to in organic solutions . This suggests that the compound’s action, efficacy, and stability may be influenced by its physical state

生化学分析

Biochemical Properties

2-Phenylimidazo[1,2-a]pyridine interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific context. For example, it has been shown to interact with β-amyloid (Aβ) in Alzheimer’s disease (AD) and has been used as a probe for in vitro studies .

Cellular Effects

The effects of 2-Phenylimidazo[1,2-a]pyridine on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Phenylimidazo[1,2-a]pyridine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenylimidazo[1,2-a]pyridine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

2-Phenylimidazo[1,2-a]pyridine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions

Several methods have been developed for the synthesis of 2-Phenylimidazo[1,2-a]pyridine. One common approach involves the condensation of 2-aminopyridine with α-halocarbonyl compounds. For example, the reaction of 2-aminopyridine with acetophenone in the presence of a base such as sodium carbonate under solvent-free conditions can yield 2-Phenylimidazo[1,2-a]pyridine in good yields . Another method involves the use of mechanochemical techniques, which are considered green chemistry approaches due to their solvent-free nature and energy efficiency .

Industrial Production Methods

Industrial production of 2-Phenylimidazo[1,2-a]pyridine typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

2-Phenylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Substitution: It can participate in substitution reactions, where functional groups are introduced at specific positions on the ring system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and other nitrating mixtures.

Substitution: Reagents such as halogens, alkylating agents, and other electrophiles are used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of 2-Phenylimidazo[1,2-a]pyridine can yield nitro-substituted derivatives, which have distinct chemical and physical properties .

類似化合物との比較

2-Phenylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives:

2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has shown improved potency against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).

2’-Methoxy-2-phenylimidazo[1,2-a]pyridine: Exhibits blue luminescence and is used in optoelectronic applications.

The uniqueness of 2-Phenylimidazo[1,2-a]pyridine lies in its versatile applications across different fields, from medicinal chemistry to materials science, making it a valuable compound for further research and development.

特性

IUPAC Name |

2-phenylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)12-10-15-9-5-4-8-13(15)14-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHWCFCNNGUJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276799 | |

| Record name | 2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4105-21-9 | |

| Record name | 4105-21-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Phenylimidazo[1,2-a]pyridine?

A1: The molecular formula of 2-Phenylimidazo[1,2-a]pyridine is C13H10N2, and its molecular weight is 194.23 g/mol. []

Q2: What spectroscopic data is available for characterizing 2-Phenylimidazo[1,2-a]pyridine?

A2: 2-Phenylimidazo[1,2-a]pyridine can be characterized using various spectroscopic techniques, including:

- NMR Spectroscopy (1H NMR and 13C NMR): Provides information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. [, , ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the identity and purity of the compound. [, ]

- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]

Q3: Is 2-Phenylimidazo[1,2-a]pyridine thermally stable?

A3: While the unsubstituted PIP is liquid at room temperature, introducing substituents like phenyl or methyl groups at specific positions (e.g., 2-phenyl, 7-methyl) significantly enhances thermal stability, yielding solid compounds with melting points ranging from 55°C to 190°C. []

Q4: Can 2-Phenylimidazo[1,2-a]pyridine derivatives act as ligands in transition-metal catalysis?

A4: Yes, PIP derivatives have been successfully employed as ligands in various transition metal-catalyzed reactions, showcasing their versatility in organic synthesis. [, , , ]

- Rhodium Catalysis: Rh(III)-catalyzed C-H activation of PIP with alkynes enables the synthesis of diverse fused N-heterocycles. [] The regioselectivity of this coupling can be influenced by the choice of oxidant, leading to either naphtho[1',2':4,5]imidazo[1,2-a]pyridines or fused isoquinolinium salts. []

- Iridium Catalysis: Ir(III) complexes, in conjunction with α-diazo esters, catalyze carbocyclization reactions with PIP, showcasing complementary reactivity compared to their rhodium counterparts. []

- Ruthenium Catalysis: Ru(II) catalysts enable the regioselective alkenylation of PIP with alkynes, yielding valuable building blocks for further synthetic transformations. [] This alkenylation can be achieved under both conventional and mechanochemical conditions (ball-milling), highlighting the adaptability of PIP in different reaction setups. [, ]

Q5: How has computational chemistry been used to study 2-Phenylimidazo[1,2-a]pyridine derivatives?

A5: Computational chemistry plays a crucial role in understanding the structure-activity relationship (SAR) of PIP derivatives.

- QSAR Modeling: Quantitative structure-activity relationship (QSAR) studies employing topological and physicochemical descriptors have been conducted to predict the binding affinity and selectivity of PIP derivatives towards central and peripheral benzodiazepine receptors. These models help identify key structural features influencing receptor interactions. [, ]

- DFT Calculations: Time-dependent density functional theory (TD-DFT) calculations have been employed to rationalize the impact of substituents on the fluorescence properties of PIP derivatives, particularly those exhibiting excited-state intramolecular proton transfer (ESIPT) processes. These calculations provide insights into the electronic transitions and excited-state behavior of these compounds. []

Q6: How do structural modifications of 2-Phenylimidazo[1,2-a]pyridine affect its biological activity?

A6: Structural modifications of PIP significantly influence its binding affinity, potency, and selectivity for various targets, including:

- Peripheral Benzodiazepine Receptors (PBR): Introducing lipophilic substituents at position 8 of the imidazopyridine core, along with a chlorine atom at the para position of the 2-phenyl ring, enhances both binding affinity and selectivity towards PBRs. [, , ] This selectivity is crucial for targeting PBRs over central benzodiazepine receptors (CBRs), especially for therapeutic applications. [, ]

- Dopamine D3 Receptors: Incorporating long-chain arylpiperazine moieties at specific positions of the PIP scaffold has yielded potent and selective dopamine D3 receptor ligands with desirable fluorescence properties, making them promising candidates for receptor visualization studies. [, ]

- Anti-inflammatory Activity: Derivatization of the 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold with various esters, acids, and amides has led to the identification of compounds with potent anti-inflammatory activity. Notably, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (5c) emerged as a lead compound in this series. []

Q7: Are there strategies to improve the stability, solubility, or bioavailability of 2-Phenylimidazo[1,2-a]pyridine derivatives?

A7: Research on improving the physicochemical properties of PIP derivatives is ongoing. Strategies typically involve:

- Salt Formation: Converting the parent compound into pharmaceutically acceptable salts can enhance solubility and bioavailability. []

- Nanoparticle Encapsulation: Encapsulating PIP derivatives within nanoparticles, such as silica nanoparticles, can enhance solubility, stability, and targeted delivery. []

Q8: What are the applications of 2-Phenylimidazo[1,2-a]pyridine derivatives in biological systems?

A8: PIP derivatives demonstrate diverse biological activities and have been investigated in various contexts:

- TSPO Targeting: Radiolabeled PIP derivatives, like [18F]PBR316, show promise as PET ligands for imaging the translocator protein 18 kDa (TSPO), a biomarker for neuroinflammation and neurodegenerative diseases. [] Importantly, PBR316 exhibits low sensitivity to a common human polymorphism (rs6971) that affects TSPO binding, addressing a limitation of other TSPO ligands. []

- Antibacterial Activity: Several PIP-chalcone hybrids have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting MIC values comparable to known antibacterial agents. [] This highlights the potential of PIP as a scaffold for developing novel antibacterial drugs.

- Antihypertensive Activity: Tricyclic imidazoindole derivatives structurally related to PIP have demonstrated potent antihypertensive activity in animal models, suggesting that PIP itself or its analogs could be explored for their cardiovascular effects. []

- Neuroprotective Effects: Recent studies have shown that selanylimidazopyridine, a selenium-containing PIP derivative, can prevent lipopolysaccharide (LPS)-induced depressive-like behavior in mice. [] This protective effect is attributed to its ability to modulate neurotrophin levels, reduce neuroinflammation, and alleviate oxidative stress. [] These findings highlight the potential of PIP derivatives as therapeutic agents for neuropsychiatric disorders.

Q9: What analytical techniques are commonly used to study 2-Phenylimidazo[1,2-a]pyridine and its derivatives?

A9: Various analytical methods are employed to characterize, quantify, and monitor PIP and its derivatives:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

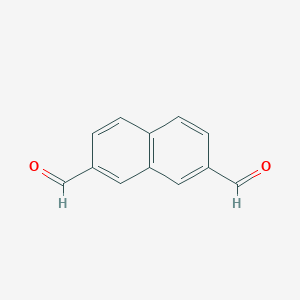

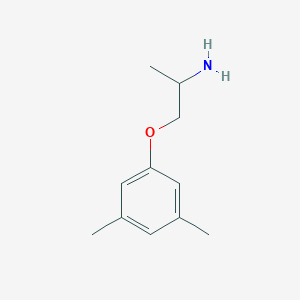

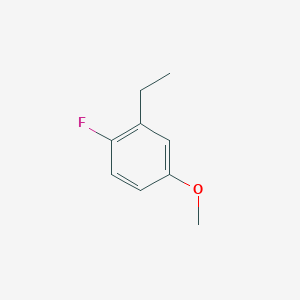

![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)